molecular formula C13H15N3 B2841023 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline CAS No. 925438-66-0

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline

Cat. No.: B2841023
CAS No.: 925438-66-0
M. Wt: 213.284
InChI Key: RHVWKGSFISWDQH-UHFFFAOYSA-N
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Description

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline is an organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of an imidazo[1,2-a]pyridine ring fused to an aniline moiety

Scientific Research Applications

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Due to its potential therapeutic properties, the compound is explored as a lead compound for the development of new pharmaceuticals. Its ability to modulate specific biological pathways makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials.

Preparation Methods

The synthesis of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline typically involves organic synthesis techniques. One common method is through the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting 2-aminopyridine with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups .

Mechanism of Action

The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline can be compared with other similar compounds, such as:

    2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline: This compound has a similar imidazo[1,5-a]pyridine structure but differs in the position of the aniline moiety.

    2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride: This compound contains an acetic acid group instead of an aniline moiety.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-11-6-2-1-5-10(11)12-9-16-8-4-3-7-13(16)15-12/h1-2,5-6,9H,3-4,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVWKGSFISWDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a dry flask was charged 2-(2-Nitro-phenyl)-imidazo[1,2-a]pyridine (239 mg, 1 mmol), 10% Pd/C (15 mg), Ethanol (25 ml), water (1.5 ml) and 4M HCl (0.5 ml). The atmosphere was flushed with nitrogen and stirred over 1 atm. hydrogen over 5 days with an additional charge of Pd/C catalyst (15 mg) and 4 N HCl (4.5 ml) until reaction completion was obtained. The reaction mixture was filtered through Celite, and neutralized to pH=6 with a saturated NaHCO3 solution. The solution was roto-evaporated to remove the ethanol, the aqueous layer was extracted with CH2Cl2 (2×5 ml), and the combined organic layer dried over Na2SO4 and concentrated to obtain the product as an oil in quantitative yield (205 mg). (MS, M++H=214.1)
Quantity
239 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mg
Type
catalyst
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

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